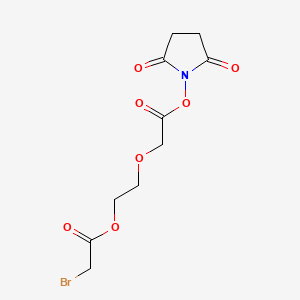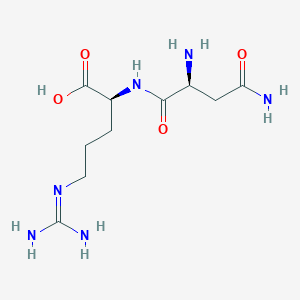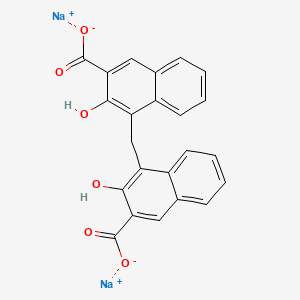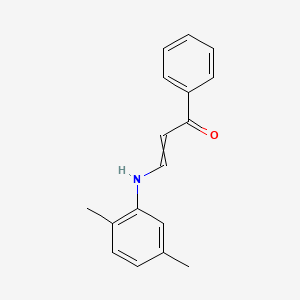![molecular formula C23H23N5O3S B11932477 2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)
2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SRTCX1003 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.
Industrial Production Methods
Industrial production of SRTCX1003 likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
SRTCX1003 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, potentially altering its biological activity.
Reduction: This reaction involves the gain of electrons, which can also impact the compound’s function.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving SRTCX1003 include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of SRTCX1003 depend on the type of reaction it undergoes. For instance, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
SRTCX1003 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the deacetylation of proteins and the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway.
Biology: Employed in research on cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and improving insulin sensitivity.
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical applications .
Mécanisme D'action
SRTCX1003 exerts its effects by activating sirtuin 1, an enzyme that deacetylates various proteins, including the p65 subunit of the nuclear factor kappa-light-chain-enhancer of activated B cells. This deacetylation inhibits the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to a reduction in the production of proinflammatory cytokines such as tumor necrosis factor alpha and interleukin-12. The compound’s action is dependent on the presence of sirtuin 1, as demonstrated by the reversal of its effects upon knockdown of sirtuin 1 by small interfering RNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
SRT1720: Another small molecule activator of sirtuin 1, known for its anti-inflammatory and metabolic effects.
SRT2104: A sirtuin 1 activator with potential therapeutic applications in metabolic and inflammatory diseases.
Resveratrol: A natural compound that activates sirtuin 1 and has been studied for its anti-aging and anti-inflammatory properties.
Uniqueness of SRTCX1003
SRTCX1003 is unique due to its high potency and specificity in activating sirtuin 1. It has demonstrated significant efficacy in reducing inflammatory responses in both in vitro and in vivo models. Additionally, its oral bioavailability makes it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C23H23N5O3S |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
2-[3-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C23H23N5O3S/c29-22(27-23-24-7-14-32-23)18-5-2-6-19-20(18)26-21(25-19)16-3-1-4-17(15-16)31-13-10-28-8-11-30-12-9-28/h1-7,14-15H,8-13H2,(H,25,26)(H,24,27,29) |
Clé InChI |
YPPBSZAWYIEQGQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CC=CC(=C2)C3=NC4=C(C=CC=C4N3)C(=O)NC5=NC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)
![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)




![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)

![13-benzyl-N-(3-ethoxypropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B11932451.png)
![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)
![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)

